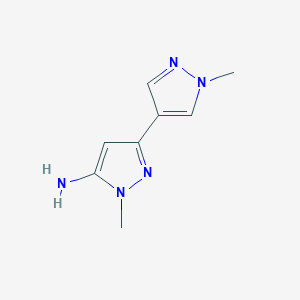

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHOKZNUHFIUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN(C(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods from Patent Literature

A notable preparation method is described in patent CN112047929A, which, although primarily focused on erdafitinib intermediates, provides relevant synthetic steps for pyrazole derivatives structurally related to the target compound.

Step 1: Formation of Intermediate Pyrazolyl Ethanone Derivative

React 2,4-dinitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in water at 100–110 °C for 3–4 hours under reflux. This affords a light yellow oily intermediate with a yield of 87.9%.

Step 2: Reduction to Amino-pyrazolyl Quinoxaline

The intermediate undergoes reduction with metallic indium and hydrochloric acid at 100–110 °C for 5–6 hours, followed by extraction and recrystallization, yielding the amino-pyrazolyl compound at 81.4%.

Step 3: Palladium-Catalyzed Coupling

Under nitrogen, the amino intermediate is coupled with 3,5-dimethoxy-1-bromobenzene using potassium tert-butoxide, palladium acetate, and a bidentate phosphine ligand in ethylene glycol dimethyl ether at 135 °C under microwave heating. The product is obtained in 74.6% yield after workup.

Although this patent focuses on quinoxaline derivatives, the methodology demonstrates effective pyrazole functionalization and amination strategies relevant to the preparation of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine.

Synthetic Routes Involving Pyrazole Functionalization and Amination

Based on practical synthetic methods reported in the literature for similar pyrazole derivatives, the following approach is recommended:

| Step | Reaction Type | Reagents and Conditions | Outcome and Notes |

|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | 1-methylpyrazole + DMF + POCl3 | Formation of 1-methyl-1H-pyrazole-4-carbaldehyde |

| 2 | Reductive amination | Aldehyde + amine + sodium cyanoborohydride | Formation of pyrazolyl amine linkage |

| 3 | Metal-catalyzed coupling | Pd catalyst, phosphine ligand, base, microwave heating | Coupling of pyrazole rings or aryl groups |

This sequence allows selective functionalization at the 4- and 5-positions of the pyrazole ring, enabling the construction of the bi-pyrazolyl amine structure.

Research Findings on Functionalized Pyrazoles

A study by Enamine (2020) elaborates on efficient synthetic methods for functionalized 1-methyl-3-substituted pyrazoles, which are key intermediates for medicinal chemistry:

- A one-step synthesis of regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazoles was achieved starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

- Subsequent functional group manipulations, including lithiation and bromination, allowed introduction of aldehyde, acid, and sulfonyl groups at specific pyrazole positions.

- These methods demonstrate the feasibility of regioselective pyrazole functionalization, which can be adapted for methyl-pyrazolyl amine synthesis.

This research supports the use of lithiation and metal-catalyzed coupling for precise substitution patterns on pyrazole rings, critical for preparing this compound.

Summary Table of Preparation Methods

| Method Source | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CN112047929A Patent | Nucleophilic substitution, reduction, Pd-catalyzed coupling | 100–135 °C, reflux, microwave heating | 74.6–87.9 | Multi-step; applicable to pyrazole amines |

| Enamine 2020 Study | One-step synthesis, lithiation, bromination | Room temp to reflux, flow reactor | High | Regioselective functionalization |

| Benchchem Synthesis | Vilsmeier-Haack formylation, reductive amination | DMF/POCl3, NaBH3CN | Not specified | Multi-step; classical organic synthesis |

Biologische Aktivität

1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. The compound's structure includes a pyrazole core, which is known for its potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications.

- Molecular Formula: C₇H₉N₅

- Molecular Weight: 163.18 g/mol

- CAS Number: 1339906-24-9

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on other biological pathways.

Anticancer Activity

Recent research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies demonstrate that compounds with a similar pyrazole structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Specific findings include:

- Caspase Activation: The compound enhanced caspase-3 activity in cancer cells, indicating the induction of apoptosis at concentrations as low as 1.0 μM .

- Microtubule Destabilization: Compounds similar to this pyrazole derivative have shown effective inhibition of microtubule assembly, suggesting a mechanism for their anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Studies have reported that certain derivatives demonstrate selective inhibition of cyclooxygenase (COX) enzymes:

- COX Inhibition: Compounds structurally related to 1-methyl pyrazoles have shown promising COX-2 selectivity with minimal side effects on COX-1, indicating their potential as safer anti-inflammatory agents .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Trifluoromethyl groups (e.g., in ) enhance electronegativity and metabolic stability, often improving inhibitory potency against enzymes like Plasmodium falciparum SDH .

- Bulkier substituents (e.g., cyclobutyl in ) improve selectivity for BET proteins but may reduce solubility.

- Aromatic or heteroaromatic groups (e.g., pyrimidoindole in ) enable π-π stacking interactions critical for binding to hydrophobic enzyme pockets.

Physicochemical Properties

Q & A

Q. Advanced

- Substituent Variation : Compare methyl (electron-donating) vs. fluoro (electron-withdrawing) groups at pyrazole positions .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to receptors like 5-HT₃ .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger Suite .

How can stability issues in aqueous solutions be mitigated?

Q. Advanced

- Degradation Analysis : LC-MS to identify hydrolytic byproducts (e.g., amine oxidation) .

- Formulation Adjustments : Use cyclodextrins or liposomal encapsulation to enhance solubility and stability .

- Storage Conditions : Store at -20°C under argon with stabilizers like BHT .

What analytical methods resolve synthetic byproducts or isomers?

Q. Advanced

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- GC-MS : Detects volatile byproducts from alkylation steps .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy .

How does the compound interact with biological membranes?

Q. Advanced

- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to predict membrane permeability .

- Artificial Membrane Permeability (PAMPA) : Evaluates passive diffusion .

- Molecular Dynamics Simulations : CHARMM or GROMACS models membrane insertion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.